Benzyl-pyridin-4-ylmethyl-amine

説明

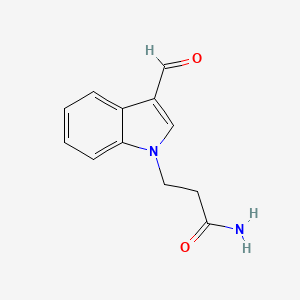

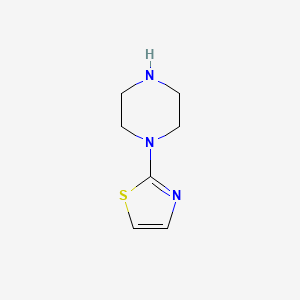

Benzyl-pyridin-4-ylmethyl-amine is a chemical compound that is part of a broader class of organic compounds featuring a benzyl group attached to an amine where the amine is further substituted with a pyridinyl moiety. This structure is a common motif in various synthesized compounds that exhibit a range of properties and activities, including luminescence, antimicrobial activity, and potential use in material sciences and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to benzyl-pyridin-4-ylmethyl-amine involves various strategies, including condensation reactions, oxidative C–H functionalization, and cross-coupling reactions. For instance, a nickel-catalyzed cross-coupling of benzylic pyridinium salts with arylboronic acids has been developed to efficiently convert benzyl primary amines to di(hetero)arylmethanes, which is a related structure to benzyl-pyridin-4-ylmethyl-amine . Additionally, the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant represents another synthetic approach that could be adapted for the synthesis of benzyl-pyridin-4-ylmethyl-amine derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to benzyl-pyridin-4-ylmethyl-amine has been characterized by various spectroscopic methods, including IR, UV–Visible, 1H and 13C NMR, and supported by X-ray crystallography . These methods provide detailed information about the molecular geometry, electronic structure, and conformational dynamics of the compounds. For example, crystal structures for isomeric compounds related to benzyl-pyridin-4-ylmethyl-amine have been determined, revealing conformational differences and substantial hydrogen-bonding interactions within the crystal structures .

Chemical Reactions Analysis

Compounds with a benzyl-pyridin-4-ylmethyl-amine core can participate in various chemical reactions. They can exhibit multi-stimuli responsive properties, such as mechanochromic properties, where the compounds change color upon mechanical stress . Additionally, these compounds can be used as intermediates in the synthesis of more complex molecules, such as benzimidazole derivatives, which have applications as fluorescent sensors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl-pyridin-4-ylmethyl-amine derivatives are influenced by their molecular structure. These compounds can display luminescent properties in both DMF solution and the solid state, and their luminescence can be enhanced in nano-aggregates formed in aqueous-DMF solution . The polarity of the solvent can affect their aggregation-enhanced emission (AEE) behavior . Computational studies, such as Density Functional Theory (DFT) calculations, can rationalize their optical data and predict properties like ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are crucial for evaluating the potential of these compounds in drug development .

科学的研究の応用

Methods of Application

Results: Studies have shown that derivatives of Benzyl-pyridin-4-ylmethyl-amine can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Methods of Application

Results: Research indicates that modifications of this compound can affect various biochemical pathways, potentially leading to new treatments for diseases where biogenic amines play a role .

Methods of Application

Results: Derivatives have been synthesized that target specific receptors or enzymes, contributing to the development of new therapeutic agents .

Methods of Application

Results: The compound has enabled the synthesis of various pyridine derivatives, which are crucial in organic synthesis and industrial applications .

Methods of Application

Results: The compound’s role in process engineering has led to more efficient and cost-effective manufacturing methods for pharmaceuticals .

Methods of Application

Results: Research has shown that incorporating such amines into materials can lead to the development of advanced materials for use in electronics and photonics .

Safety And Hazards

特性

IUPAC Name |

1-phenyl-N-(pyridin-4-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORNZWHHOVIGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-pyridin-4-ylmethyl-amine | |

CAS RN |

73325-67-4 | |

| Record name | N-(Phenylmethyl)-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)